2,6-Difluoro-3-propoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

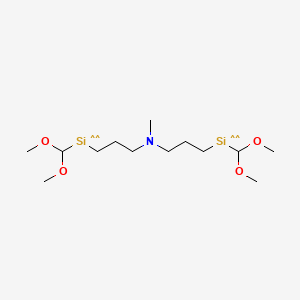

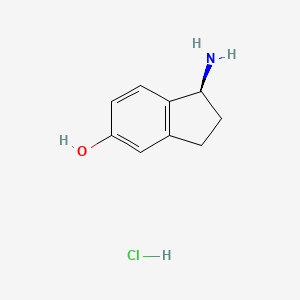

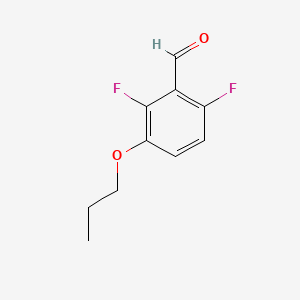

2,6-Difluoro-3-propoxybenzaldehyde is a chemical compound with the CAS Number: 2484888-92-6 . It has a molecular weight of 200.18 and its IUPAC name is 2,6-difluoro-3-propoxybenzaldehyde . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-propoxybenzaldehyde is 1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2,6-Difluoro-3-propoxybenzaldehyde is a liquid with a molecular weight of 200.18 . Its IUPAC name is 2,6-difluoro-3-propoxybenzaldehyde .科学的研究の応用

Synthesis and Optimization

2,6-Difluoro-3-propoxybenzaldehyde has been synthesized and optimized from 2,6-dichlorobenzaldehyde using potassium fluoride in tetramethylene sulfoxide, achieving a yield and purity of 61.2% and 98.1%, respectively. The optimization process considered the mole ratio of reagents, solvent volume, and reaction conditions to enhance the efficiency of the synthesis (Wang Ya-lou, 2004).

Spectroscopic Analysis and Isomerism

The compound's structural isomers, including 2,6-Difluoro-3-propoxybenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This analysis highlighted photo-induced rotational isomerism upon UV irradiation, identifying two rotamers (anti and syn) and providing insights into the energy differences between these rotamers, which correlate well with DFT calculations (T. Itoh et al., 2011).

Structural and Molecular Interactions

The compound has been involved in studies examining π-stacked hydrogen-bonded chains of rings, demonstrating its potential in forming complex molecular architectures. These studies offer valuable insights into the compound's ability to engage in hydrogen bonding and π–π stacking interactions, contributing to the understanding of its structural and chemical properties (S. Wardell et al., 2005).

Anticancer Research

Fluorinated analogs of 2,6-Difluoro-3-propoxybenzaldehyde have been synthesized and evaluated for their anticancer activity. This research is crucial in the development of new chemotherapeutic agents, offering a pathway to potentially potent and selective cancer treatments (N. Lawrence et al., 2003).

Reductive Etherification and Synthesis of Novel Compounds

The compound has been utilized in the reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes, leading to the synthesis of novel symmetrical dibenzyl ethers and thioethers. This process highlights its versatility in organic synthesis, enabling the creation of a range of structurally diverse and potentially biologically active compounds (Anamika Prajapati et al., 2019).

特性

IUPAC Name |

2,6-difluoro-3-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRSOMIRRZQVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-propoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289449.png)

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289461.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289462.png)

![Chloro[1,3-dihydro-1,3-bis(1-methylethyl)-2H-benzimidazol-2-ylidene]gold, 95%](/img/structure/B6289476.png)

![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)